Cas no 2138028-22-3 (8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one)

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one is a spirocyclic lactam compound featuring a unique heterocyclic structure with fused dioxane and azacyclic rings. This scaffold is of interest in synthetic and medicinal chemistry due to its rigid, three-dimensional framework, which can enhance binding selectivity and metabolic stability in drug design. The presence of both oxygen and nitrogen heteroatoms within the spiro system allows for versatile functionalization, making it a valuable intermediate for developing pharmacologically active molecules. Its structural complexity also lends itself to applications in asymmetric synthesis and catalyst design. The compound's stability and synthetic accessibility further contribute to its utility in advanced chemical research.
8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one structure
2138028-22-3 structure
Product name:8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
CAS No:2138028-22-3
MF:C9H15NO3
Molecular Weight:185.220302820206
CID:6082228
PubChem ID:165872678

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one 化学的及び物理的性質

名前と識別子

    • 2138028-22-3
    • 8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
    • EN300-802974
    • 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
    • インチ: 1S/C9H15NO3/c1-7-6-9(3-5-12-7)2-4-10-8(11)13-9/h7H,2-6H2,1H3,(H,10,11)
    • InChIKey: PIDUWIQTIAGXFI-UHFFFAOYSA-N
    • SMILES: O1C(NCCC21CCOC(C)C2)=O

計算された属性

  • 精确分子量: 185.10519334g/mol
  • 同位素质量: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 47.6Ų

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-802974-5.0g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
5.0g
$3562.0 2025-02-21
Enamine
EN300-802974-2.5g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
2.5g
$2408.0 2025-02-21
Enamine
EN300-802974-0.05g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
0.05g
$1032.0 2025-02-21
Enamine
EN300-802974-10.0g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
10.0g
$5283.0 2025-02-21
Enamine
EN300-802974-0.5g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
0.5g
$1180.0 2025-02-21
Enamine
EN300-802974-0.1g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
0.1g
$1081.0 2025-02-21
Enamine
EN300-802974-1.0g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
1.0g
$1229.0 2025-02-21
Enamine
EN300-802974-0.25g
8-methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one
2138028-22-3 95.0%
0.25g
$1131.0 2025-02-21

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one 関連文献

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-oneに関する追加情報

Professional Introduction to 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one (CAS No. 2138028-22-3)

8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one, identified by the CAS number 2138028-22-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique spirocyclic framework and potential pharmacological applications. This compound belongs to the spirocyclic class of molecules, which are known for their rigid three-dimensional structures and often exhibit enhanced binding affinity and selectivity in biological systems. The presence of both oxygen and nitrogen atoms in its ring system introduces multiple sites for hydrogen bonding and electronic modulation, making it a promising scaffold for drug discovery.

The molecular structure of 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one features a spiro linkage between a cyclopentane ring and a cyclohexanone moiety, with additional functional groups that contribute to its chemical reactivity and biological activity. The methyl substituent at the 8-position and the azaspiro core provide a rich landscape for structural diversity, enabling the design of derivatives with tailored properties. This compound’s architecture is reminiscent of natural products and bioactive molecules, suggesting potential roles in modulating biological pathways.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic the conformational flexibility of peptides while maintaining structural stability. The spiro[5.5]undecane core in 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one has been explored as a privileged scaffold in the development of enzyme inhibitors, receptor ligands, and antimicrobial agents. The oxygen and nitrogen atoms within the molecule serve as hydrogen bond donors and acceptors, respectively, which is critical for interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The azaspiro structure disrupts conventional ring systems, leading to unique electronic properties that can be exploited for designing molecules with improved pharmacokinetic profiles. For instance, studies have shown that spirocyclic compounds often exhibit lower metabolic clearance rates compared to their acyclic counterparts, making them attractive candidates for long-term therapeutic applications.

Recent research has begun to uncover the biological significance of 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one by investigating its interactions with various biological targets. Preliminary studies suggest that this compound may possess inhibitory activity against certain enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory agents. Additionally, its ability to engage with multiple binding sites on biological targets could lead to the development of multitargeted drugs, which are increasingly recognized for their therapeutic advantages.

The synthesis of 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct complex spirocyclic frameworks with greater efficiency, opening doors for large-scale production and structural diversification.

The chemical reactivity of this compound also offers avenues for derivatization, allowing researchers to explore new analogs with enhanced potency or selectivity. Functional groups such as hydroxyls, amines, or carboxylic acids can be introduced at strategic positions within the molecule to modulate its biological activity. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

In conclusion, 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one (CAS No. 2138028-22-3) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological entities. Its unique spirocyclic framework combined with functional diversity makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological functions and synthetic strategies for this compound, 8-Methyl-1,9-dioxa-3-azaspiro[5.5]undecan-2-one is poised to play an important role in the development of next-generation therapeutics.

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